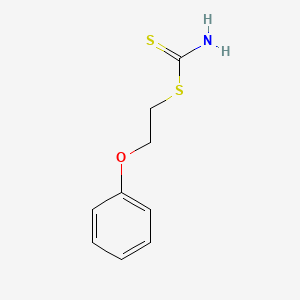

2-Phenoxyethyl carbamodithioate

Beschreibung

2-Phenoxyethyl carbamodithioate is a dithiocarbamate derivative characterized by a phenoxyethyl group (-CH₂CH₂OPh) attached to the carbamodithioate core (N-C(=S)-S⁻). Its molecular formula is C₁₇H₁₆Cl₂N₂O₂S₂, with a molecular weight of 415.36 g/mol . This compound is of interest in agrochemical and pharmaceutical research due to its structural hybridity, combining the chelating capacity of dithiocarbamates with the aromatic stability of phenoxy groups.

Eigenschaften

IUPAC Name |

2-phenoxyethyl carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS2/c10-9(12)13-7-6-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNZZBGNBAKNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl carbamodithioate typically involves the reaction of 2-phenoxyethanol with carbon disulfide and an amine. One common method is as follows:

Reactants: 2-phenoxyethanol, carbon disulfide, and an amine (such as diethylamine).

Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C.

Procedure: 2-phenoxyethanol is first dissolved in a suitable solvent (e.g., dichloromethane). Carbon disulfide is then added dropwise to the solution, followed by the addition of the amine. The reaction mixture is stirred for several hours until the formation of the desired product is complete.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Phenoxyethyl carbamodithioate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl carbamodithioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted carbamodithioate derivatives.

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl carbamodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

Industry: It is used in the production of fungicides, pesticides, and as a vulcanization accelerator in the rubber industry.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes, thereby affecting various biochemical pathways. The compound’s interaction with metal ions also underlies its antimicrobial and anticancer properties, as it can disrupt essential metal-dependent processes in cells.

Vergleich Mit ähnlichen Verbindungen

Alkyl-Substituted Dithiocarbamates

| Compound | Structure | Key Properties | Applications | Reference |

|---|---|---|---|---|

| Ethyl carbamodithioate | C₃H₇NS₂ | Balanced reactivity/stability; moderate lipophilicity | Organic synthesis, enzyme inhibition | |

| Methyl carbamodithioate | CH₃NHCS₂⁻ | Shorter alkyl chain; higher solubility in polar solvents | Antimicrobial agents | |

| Propyl carbamodithioate | C₄H₉NS₂ | Increased lipophilicity; slower degradation | Agricultural fungicides |

Key Differences :

- 2-Phenoxyethyl carbamodithioate exhibits superior lipophilicity compared to alkyl-substituted analogs due to its aromatic phenoxy group, enhancing its persistence in biological systems .

Aryl-Substituted Dithiocarbamates

Key Differences :

Heterocyclic and Polymerization-Focused Dithiocarbamates

Key Differences :

- Unlike polymerization-focused dithiocarbamates, 2-phenoxyethyl carbamodithioate may leverage its aromatic group for UV stability in outdoor agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.